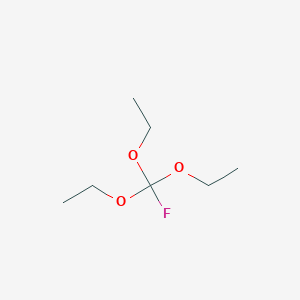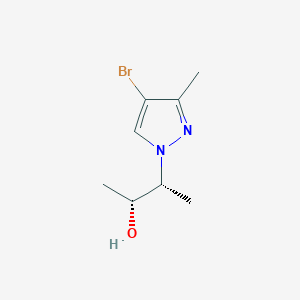
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a butanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with a suitable butanol derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a butanol halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-one.
Reduction: Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butane.
Substitution: Various halogenated derivatives depending on the substituent used.
科学的研究の応用
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets such as kinases and enzymes. The amino group and pyrazole ring facilitate binding to active sites, thereby modulating the activity of these targets. This interaction can lead to inhibition of kinase activity, which is crucial in pathways related to cell proliferation and inflammation .
類似化合物との比較
Similar Compounds
- 3-(4-amino-1H-pyrazol-1-yl)propan-2-ol
- 3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-1-ol
- 3-(4-amino-3-methyl-1H-pyrazol-1-yl)pentan-2-ol
Uniqueness
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing selective inhibitors and other bioactive molecules .
特性
分子式 |
C8H13BrN2O |
|---|---|
分子量 |
233.11 g/mol |
IUPAC名 |
(2R,3R)-3-(4-bromo-3-methylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-5-8(9)4-11(10-5)6(2)7(3)12/h4,6-7,12H,1-3H3/t6-,7-/m1/s1 |
InChIキー |
RFMADGJHMROHRS-RNFRBKRXSA-N |
異性体SMILES |
CC1=NN(C=C1Br)[C@H](C)[C@@H](C)O |
正規SMILES |
CC1=NN(C=C1Br)C(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


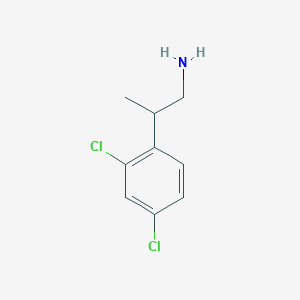
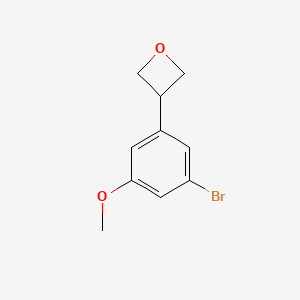

![Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)

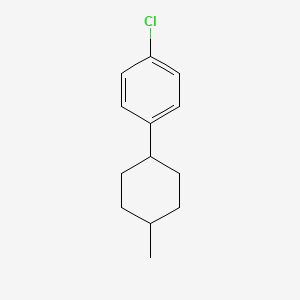
![tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15216956.png)
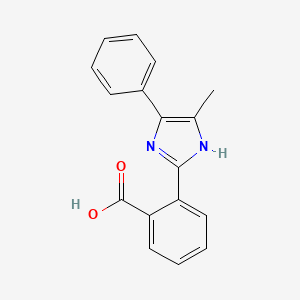
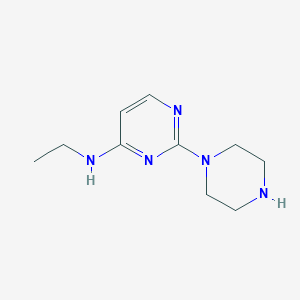
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)
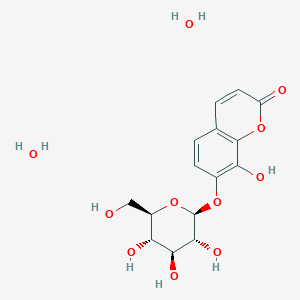

![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
